molecular formula C26H16N2O2S B11688380 2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl- CAS No. 106500-64-5

2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl-

Cat. No.: B11688380
CAS No.: 106500-64-5
M. Wt: 420.5 g/mol
InChI Key: LKUZMRMJARTKEG-UHFFFAOYSA-N
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Description

2,1-Benzisoxazole, 5,5’-thiobis[3-phenyl- is a heterocyclic compound that belongs to the class of benzisoxazoles. Benzisoxazoles are known for their diverse biological activities and are used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1-benzisoxazoles typically involves the cyclization of ortho-substituted benzene derivatives. Common starting materials include ortho-nitrobenzaldehydes, ortho-azidoarylcarbonyl compounds, and ortho-nitrobenzyl derivatives . The reaction conditions often involve the use of strong bases such as t-BuOK or DBU, and silylating agents like trialkylchlorosilane .

Industrial Production Methods

Industrial production methods for 2,1-benzisoxazoles may involve large-scale cyclization reactions using similar starting materials and reaction conditions as described above. The choice of reagents and conditions can be optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,1-Benzisoxazole, 5,5’-thiobis[3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzisoxazole-3-ones, while reduction may produce benzisoxazole-3-amines .

Scientific Research Applications

2,1-Benzisoxazole, 5,5’-thiobis[3-phenyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a key intermediate in the synthesis of pharmaceuticals, such as psychoactive drugs and protein kinase inhibitors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,1-benzisoxazole, 5,5’-thiobis[3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

106500-64-5

Molecular Formula

C26H16N2O2S

Molecular Weight

420.5 g/mol

IUPAC Name

3-phenyl-5-[(3-phenyl-2,1-benzoxazol-5-yl)sulfanyl]-2,1-benzoxazole

InChI

InChI=1S/C26H16N2O2S/c1-3-7-17(8-4-1)25-21-15-19(11-13-23(21)27-29-25)31-20-12-14-24-22(16-20)26(30-28-24)18-9-5-2-6-10-18/h1-16H

InChI Key

LKUZMRMJARTKEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)SC4=CC5=C(ON=C5C=C4)C6=CC=CC=C6

Origin of Product

United States

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